molecular formula C12H7FN2O B506664 2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine CAS No. 792946-41-9

2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B506664
CAS No.: 792946-41-9
M. Wt: 214.19g/mol
InChI Key: RBEPNNCIUSQQRO-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a fluorophenyl group attached to an oxazolo[4,5-b]pyridine core. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, which imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 3-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting intermediate undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
  • 2-(4-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
  • 2-(3-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine

Uniqueness

2-(3-Fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and increase its lipophilicity, making it more effective in crossing biological membranes .

Properties

CAS No.

792946-41-9

Molecular Formula

C12H7FN2O

Molecular Weight

214.19g/mol

IUPAC Name

2-(3-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C12H7FN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H

InChI Key

RBEPNNCIUSQQRO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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